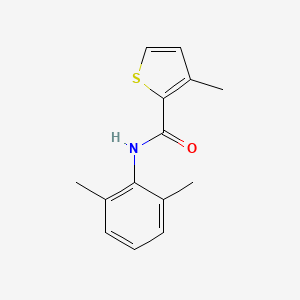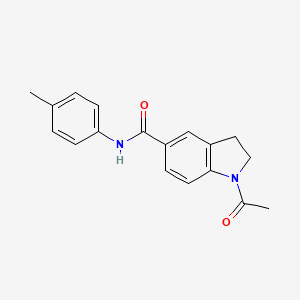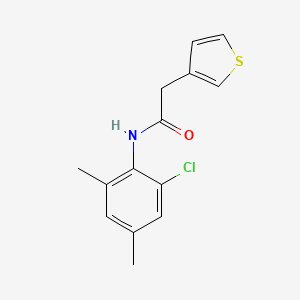
N-(2-chloro-4,6-dimethylphenyl)-2-thiophen-3-ylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chloro-4,6-dimethylphenyl)-2-thiophen-3-ylacetamide, also known as 'CDMTA', is a compound that has gained significant attention in the field of medicinal chemistry. It is a member of the thiophene family and has been shown to possess various biological activities.
Wirkmechanismus
The mechanism of action of CDMTA is not fully understood. However, studies have suggested that it may act by inhibiting the activity of enzymes such as topoisomerase II, which are involved in DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and ultimately results in cell death.
Biochemical and physiological effects:
CDMTA has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest. In addition, CDMTA has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
CDMTA has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to possess potent biological activity. However, its use in animal studies may be limited due to its potential toxicity.
Zukünftige Richtungen
There are several future directions for research on CDMTA. One area of interest is the development of more potent analogs of CDMTA for use in cancer treatment. Another area of interest is the investigation of the potential use of CDMTA in the treatment of other diseases such as Alzheimer's disease. Finally, further studies are needed to fully understand the mechanism of action of CDMTA and its potential side effects.
Synthesemethoden
The synthesis of CDMTA involves the reaction of 2-chloro-4,6-dimethylphenylamine with thiophene-3-acetyl chloride in the presence of a base such as triethylamine. The reaction takes place in a solvent such as dichloromethane, and the product is obtained through a workup process involving filtration and evaporation.
Wissenschaftliche Forschungsanwendungen
CDMTA has been extensively studied for its potential use as an anticancer agent. It has been shown to exhibit cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer. In addition, CDMTA has also been investigated for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
N-(2-chloro-4,6-dimethylphenyl)-2-thiophen-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNOS/c1-9-5-10(2)14(12(15)6-9)16-13(17)7-11-3-4-18-8-11/h3-6,8H,7H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAJKXNPDKALYLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)NC(=O)CC2=CSC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-4,6-dimethylphenyl)-2-thiophen-3-ylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

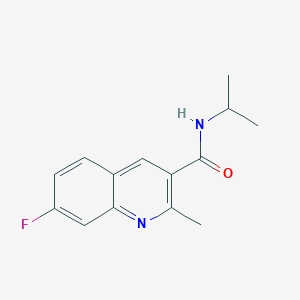
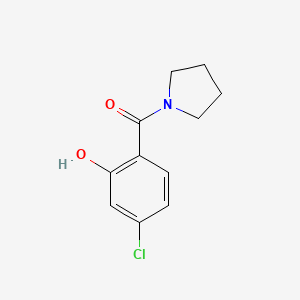
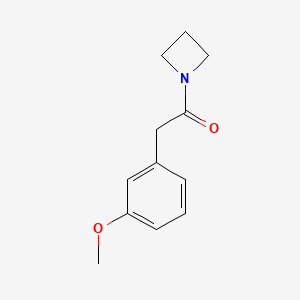

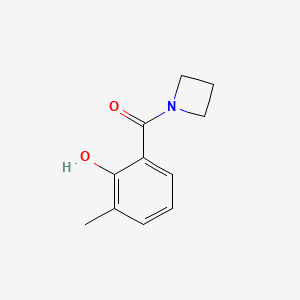


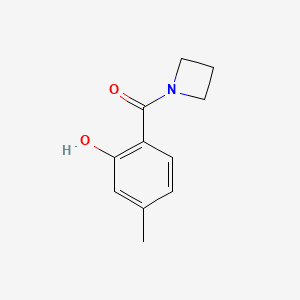

![1-[[4-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one](/img/structure/B7472225.png)

